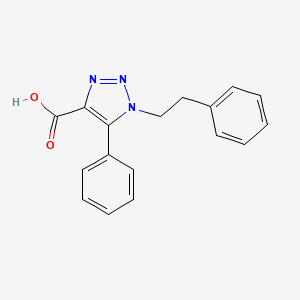
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with phenyl and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.
Step 1 Synthesis of Azide: - The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Step 2 Cycloaddition Reaction: - The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3 Functional Group Modification: - The resulting triazole can be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl and phenylethyl groups can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the phenyl and phenylethyl substitutions.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenylethyl substitution.
1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenyl substitution.
Uniqueness
5-Phenyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both phenyl and phenylethyl groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
823189-31-7 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
5-phenyl-1-(2-phenylethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)15-16(14-9-5-2-6-10-14)20(19-18-15)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,21,22) |
Clave InChI |
LTGYRKGYDXPGGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


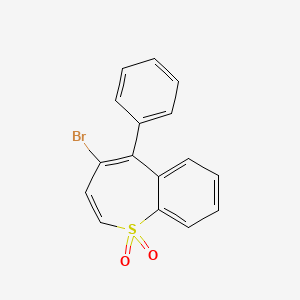
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
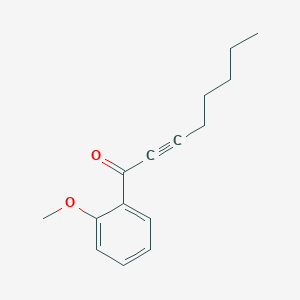
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
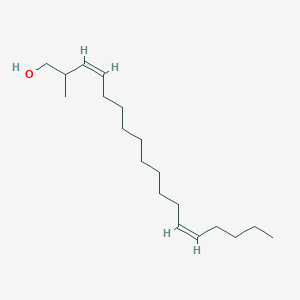
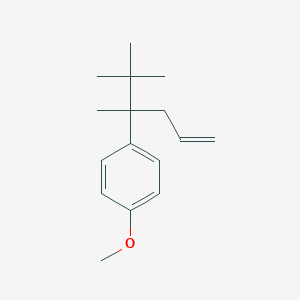

![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
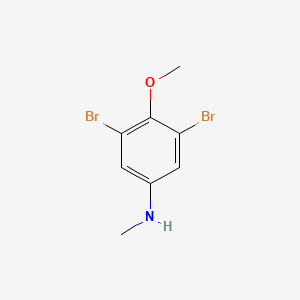
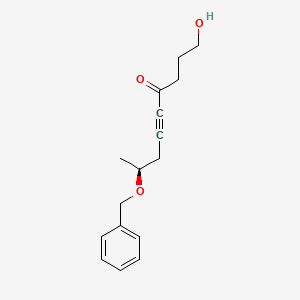
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)

